1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-
CAS No.: 1367864-25-2
Cat. No.: VC0164941
Molecular Formula: C8H7ClN2O
Molecular Weight: 182.607
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1367864-25-2 |
---|---|
Molecular Formula | C8H7ClN2O |
Molecular Weight | 182.607 |
IUPAC Name | 5-amino-6-chloro-2,3-dihydroisoindol-1-one |
Standard InChI | InChI=1S/C8H7ClN2O/c9-6-2-5-4(1-7(6)10)3-11-8(5)12/h1-2H,3,10H2,(H,11,12) |
Standard InChI Key | LZXOPWJLIZDVFK-UHFFFAOYSA-N |
SMILES | C1C2=CC(=C(C=C2C(=O)N1)Cl)N |
Introduction
Chemical Identity and Basic Information
1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- is a heterocyclic organic compound characterized by its isoindole core structure. The compound contains an amino group at position 5 and a chlorine atom at position 6 of the dihydroisoindole ring system. This chemical entity was first documented in chemical databases in September 2013, with modifications to its record as recent as February 2025 . The compound is classified as a dihydroisoindolone derivative, which belongs to the broader class of heterocyclic compounds featuring nitrogen atoms within ring structures. The chemical possesses specific functional groups that determine its reactivity and potential applications in various chemical and possibly pharmaceutical contexts.
Molecular Structure
The molecular structure of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- consists of a bicyclic system with a benzene ring fused to a five-membered lactam ring. The compound features a chlorine substituent adjacent to an amino group on the benzene portion of the molecule, creating a unique electronic distribution that influences its chemical behavior. The dihydro prefix indicates partial saturation of the ring system, specifically at positions 2 and 3 of the isoindole nucleus . This structural arrangement contributes to the compound's specific chemical and physical properties that distinguish it from other related heterocyclic compounds.
Physical and Chemical Properties
The physical and chemical properties of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- have been computationally determined and documented in chemical databases. These properties provide crucial information for researchers and industry professionals working with this compound. Understanding these properties is essential for predicting the compound's behavior in various experimental conditions and potential applications.
Basic Physical Properties
The compound has a molecular weight of 182.61 g/mol, calculated based on its molecular formula C8H7ClN2O . This relatively low molecular weight suggests potential for good bioavailability if used in biological applications. The compound's exact monoisotopic mass is precisely 182.0246905 Da, which is an important parameter for mass spectrometric identification and analysis .
Chemical Properties and Parameters
The compound exhibits several important chemical characteristics that define its behavior in various environments. It has a topological polar surface area of 55.1 Ų, which is a parameter often used to predict membrane permeability and bioavailability of drug-like molecules . The compound contains 2 hydrogen bond donors and 2 hydrogen bond acceptors, which determine its potential for intermolecular interactions . These properties are critical for understanding how the compound might interact with biological systems or other chemical entities.
With an XLogP3-AA value of 0.7, the compound demonstrates moderate lipophilicity, suggesting balanced solubility characteristics in both aqueous and lipid environments . This property is particularly relevant for predicting the compound's distribution in biological systems and its potential for crossing biological membranes. The compound also has no rotatable bonds, indicating a relatively rigid structure that may influence its binding characteristics with potential biological targets .
Structural Complexity
The compound has a complexity value of 209, as computed by specialized chemical informatics algorithms . This metric provides a quantitative measure of the structural intricacy of the molecule, taking into account factors such as symmetry, branching, and the presence of rings and heteroatoms. The compound contains 12 heavy atoms (non-hydrogen atoms) and has a formal charge of 0, indicating electrical neutrality in its standard form .
Table 1: Physical and Chemical Properties of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-
Property | Value |
---|---|
Molecular Formula | C8H7ClN2O |
Molecular Weight | 182.61 g/mol |
XLogP3-AA | 0.7 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 0 |
Exact/Monoisotopic Mass | 182.0246905 Da |
Topological Polar Surface Area | 55.1 Ų |
Heavy Atom Count | 12 |
Formal Charge | 0 |
Complexity | 209 |
Source: PubChem and VulcanChem
The systematic naming of chemical compounds is essential for unambiguous identification in scientific literature and databases. 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- has several identifiers and alternative names that are recognized in various chemical databases and registries. These identifiers facilitate precise reference to this specific compound across different platforms and research contexts.
Systematic Names and Identifiers
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-amino-6-chloro-2,3-dihydroisoindol-1-one, which systematically describes its structure according to standardized chemical nomenclature rules . The compound is registered with the Chemical Abstracts Service (CAS) under the number 1367864-25-2, providing a unique identifier widely used in chemical databases and regulatory contexts .
For computational chemistry and cheminformatics applications, the compound is characterized by its International Chemical Identifier (InChI) string: InChI=1S/C8H7ClN2O/c9-6-2-5-4(1-7(6)10)3-11-8(5)12/h1-2H,3,10H2,(H,11,12) . The corresponding InChIKey, LZXOPWJLIZDVFK-UHFFFAOYSA-N, provides a fixed-length condensed digital representation of the compound that is particularly useful for database searching and internet applications .
Alternative Representations
The Simplified Molecular-Input Line-Entry System (SMILES) notation for the compound is C1C2=CC(=C(C=C2C(=O)N1)Cl)N, which offers a compact linear representation of the molecular structure that can be processed by various chemical software applications . Additionally, the compound is identified in the PubChem database with the compound identifier (CID) 71695414 .
Table 2: Nomenclature and Identifiers for 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-
Identifier Type | Value |
---|---|
IUPAC Name | 5-amino-6-chloro-2,3-dihydroisoindol-1-one |
CAS Number | 1367864-25-2 |
InChI | InChI=1S/C8H7ClN2O/c9-6-2-5-4(1-7(6)10)3-11-8(5)12/h1-2H,3,10H2,(H,11,12) |
InChIKey | LZXOPWJLIZDVFK-UHFFFAOYSA-N |
SMILES | C1C2=CC(=C(C=C2C(=O)N1)Cl)N |
PubChem CID | 71695414 |
Source: PubChem and VulcanChem
Synonyms and Alternative Names
Several synonyms and alternative names have been documented for this compound, including:
-
1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-
-
5-amino-6-chloro-2,3-dihydroisoindol-1-one
-
5-Amino-6-chloroisoindolin-1-one
The compound's exact monoisotopic mass of 182.0246905 Da provides a precise target for mass spectrometric identification . The presence of a chlorine atom in the molecule creates a characteristic isotope pattern in mass spectra due to the natural abundance of 35Cl and 37Cl isotopes, which can aid in identification and structural confirmation. The combination of the compound's molecular formula (C8H7ClN2O), together with its InChI, InChIKey, and SMILES representations, provides multiple reference points for unambiguous identification across different analytical platforms and databases .
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